molecular formula C19H25N3O5S2 B2982447 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2320822-63-5

1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No. B2982447
CAS RN: 2320822-63-5
M. Wt: 439.55
InChI Key: SZGLEXIYVXNKKF-UHFFFAOYSA-N
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Description

1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H25N3O5S2 and its molecular weight is 439.55. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

1,3,4-Oxadiazole bearing compounds, including variants of the mentioned chemical, are extensively researched due to their diverse biological activities. These compounds have been synthesized and analyzed using modern spectroscopic techniques. Specifically, they've been screened for butyrylcholinesterase enzyme activity and undergone molecular docking studies to evaluate ligand-protein binding affinity and orientation (Khalid et al., 2016).

Antimicrobial Properties

Another focus is on the antimicrobial potential of N-substituted derivatives related to this compound. By synthesizing various derivatives, researchers have explored their effectiveness against Gram-negative and Gram-positive bacteria, revealing moderate to significant activity (Khalid et al., 2016).

Application in Organic Chemistry

The compound's derivatives are also valuable in organic chemistry. An efficient metal-free, three-component domino reaction has been developed for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating excellent functional group tolerance and efficiency (Cui et al., 2018).

Anticancer Potential

Additionally, research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, a close relative of the compound , has shown promising anticancer properties. These compounds, evaluated for their anticancer potential, have shown strong activity in certain cases, indicating their potential use in cancer treatment (Rehman et al., 2018).

Metabolism in Pharmaceutical Research

In pharmaceutical research, the metabolism of similar compounds has been investigated, particularly in the context of Alzheimer’s disease. These studies focus on the metabolic pathways and interactions with various enzymes, which is crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs (Sawant-Basak et al., 2018).

properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S2/c1-21-14-11-20-19(21)29(26,27)17-9-12-22(13-10-17)18(23)8-5-15-3-6-16(7-4-15)28(2,24)25/h3-4,6-7,11,14,17H,5,8-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLEXIYVXNKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

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